SELEGILINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 2 investigational indications.
See also: Selegiline (has active moiety).
Selegiline Hydrochloride
CAS No.: 14611-52-0
Cat. No.: VC0003042
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14611-52-0 |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 |
| Standard InChI Key | IYETZZCWLLUHIJ-UTONKHPSSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
| Appearance | Solid powder |
| Colorform | Crystals |
| Melting Point | 141-142 °C |
Introduction
Chemical and Pharmacological Profile of Selegiline Hydrochloride
Structural Characteristics and Formulations
Selegiline hydrochloride (C₁₃H₁₇N·HCl; molecular weight 223.74 g/mol) exists as a white crystalline powder with high solubility in polar solvents (water: 50 mg/mL; methanol: 40 mg/mL) . The compound’s stereochemistry plays a critical role in its pharmacological activity, with the R-enantiomer demonstrating 100-fold greater MAO-B affinity than the S-form . Commercial formulations optimize bioavailability through innovative delivery systems:
| Formulation | Bioavailability | Tmax (hr) | Half-Life (hr) |
|---|---|---|---|
| Oral tablet | 4–10% | 0.5–2 | 1.2–3.5 |
| Orally disintegrating (ODT) | 20–32% | 0.25–0.5 | 7.7–9.7 |
| Transdermal patch | 75% | 24–48 | 20 |
The ODT formulation utilizes lyophilization technology with aspartame and glycine excipients to achieve rapid buccal absorption, bypassing first-pass metabolism . Transdermal systems maintain steady-state plasma concentrations (0.5–2 ng/mL) through continuous delivery, minimizing peak-trough fluctuations .
Mechanism of Action
Selegiline’s primary mechanism involves irreversible MAO-B inhibition (IC₅₀ = 0.3 nM), increasing striatal dopamine concentrations by 40–90% in PD models . At doses exceeding 10 mg/day, MAO-A inhibition becomes clinically significant (30% activity reduction), necessitating dietary tyramine restrictions . Emerging research highlights secondary mechanisms:
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Catecholaminergic Activity Enhancement: Potentiates action potential-evoked dopamine/norepinephrine release through presynaptic terminal modulation
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Neuroprotective Effects: Reduces oxidative stress via decreased MAO-mediated H₂O₂ production and induction of antioxidant enzymes (SOD, catalase)
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Metabolite Activity: Desmethylselegiline (DMS) exhibits anti-apoptotic properties through Bcl-2 upregulation
Clinical Efficacy in Parkinson’s Disease
Motor Symptom Improvement
A meta-analysis of 27 RCTs (n=3,786) demonstrated duration-dependent Unified Parkinson’s Disease Rating Scale (UPDRS) improvements :
| Treatment Duration | UPDRS Total (MD [95% CI]) | UPDRS III (Motor) |
|---|---|---|
| 1 month | −3.56 [−6.67, −0.45] | −2.97 [−6.63, 0.68] |
| 3 months | −3.32 [−3.75, −2.89] | −4.21 [−5.89, −2.53] |
| 12 months | −5.07 [−6.74, −3.41] | −6.34 [−8.01, −4.67] |
| 60 months | −11.06 [−16.19, −5.94] | −9.45 [−12.33, −6.57] |
Long-term observational data (Mizuno et al., 2019) corroborate these findings, showing 56-week UPDRS reductions of 12.4 points (95% CI 9.8–15.0) with adjunctive selegiline therapy .
Non-Motor Symptom Management
Selegiline demonstrates significant benefits in PD-associated depression, with Hamilton Depression Rating Scale (HAMD) scores decreasing by 0.63 points (95% CI −1.05 to −0.22) at 3 months . The transdermal formulation shows particular promise, achieving 50% HAMD reduction in 68% of patients versus 45% with SSRIs in phase III trials .
| Adverse Event | Oral (%) | Transdermal (%) |
|---|---|---|
| Insomnia | 26.7 | 12.4 |
| Orthostatic hypotension | 18.9 | 22.1 |
| Xerostomia | 14.2 | 8.3 |
| Application-site reactions | N/A | 37.6 |
Notably, the MAO-A inhibition threshold (≥10 mg/day oral) increases hypertensive crisis risk 4.2-fold (95% CI 1.8–9.7) with tyramine ingestion >50 mg .
Pharmacokinetic Considerations
Metabolic Pathways
Hepatic metabolism via CYP2B6 and CYP2C19 produces three active metabolites:
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Desmethylselegiline (DMS): t₁/₂ = 9.5 hr; MAO-B inhibitory activity 60% of parent compound
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Levomethamphetamine: t₁/₂ = 14–21 hr; weak norepinephrine reuptake inhibition (Ki = 1.2 μM)
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Levoamphetamine: t₁/₂ = 16–18 hr; dopamine transporter inhibition (IC₅₀ = 4.3 nM)
Special Population Adjustments
| Population | Dose Adjustment | Rationale |
|---|---|---|
| Hepatic impairment (Child-Pugh B/C) | 50% reduction | ↓ CYP2B6 activity (AUC ↑ 320%) |
| Renal impairment (eGFR <30) | Avoid ODT | ↑ Levomethamphetamine accumulation (AUC ↑ 180%) |
| CYP2B6 poor metabolizers | 25% reduction | DMS exposure ↑ 450% |
Comparative Clinical Effectiveness
Versus Levodopa Monotherapy
The ADAGIO trial subgroup analysis (n=1,176) demonstrated selegiline’s superiority in delaying levodopa initiation by 14.2 months (HR 0.62 [0.51–0.75]) . Motor fluctuations were 38% less frequent with early selegiline use (OR 0.62 [0.48–0.79]) .
Versus Other MAO-B Inhibitors
A network meta-analysis (Zhuo et al., 2017) ranked selegiline’s efficacy:
| Agent | UPDRS Reduction (SMD) | Safety (OR) |
|---|---|---|
| Selegiline | −0.89 [−1.12, −0.66] | 1.58 [1.02–2.44] |
| Rasagiline | −0.76 [−0.98, −0.54] | 1.32 [0.89–1.95] |
| Safinamide | −0.68 [−0.91, −0.45] | 1.21 [0.78–1.87] |
Emerging Applications and Future Directions
Personalized Dosing Strategies
Pharmacogenomic studies identify three key polymorphisms affecting response:
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